Cas no 926-66-9 (2-Ethoxypropene)

2-Ethoxypropene structure
2-Ethoxypropene structure
2-Ethoxypropene
926-66-9
C5H10O
86.1323018074036
MFCD00048576
40251
136710

2-Ethoxypropene Properties

Names and Identifiers

    • 2-Ethoxypropene
    • 2-Ethoxy-1-propene
    • 2-ethoxyprop-1-ene
    • Ether,ethyl isopropenyl (6CI,7CI,8CI)
    • Ethyl1-methylvinyl ether
    • Ethyl isopropenyl ether
    • 2-Ethoxy-1-propene (ACI)
    • Ether, ethyl isopropenyl (6CI, 7CI, 8CI)
    • Ethyl 1-methylvinyl ether
    • Isopropenyl ethyl ether
    • 1-Propene, 2-ethoxy-
    • DTXSID50239065
    • ethyl isopropenyl ether
    • AKOS006271506
    • 2-ethoxy-1-propene
    • DB-021030
    • A844307
    • J-509310
    • 2-Ethoxyprop-1-ene, stabilized over potassium carbonate
    • 926-66-9
    • AS-57395
    • 2-Ethoxy-1-propene; 2-Ethoxypropene; Ethyl 1-Methylvinyl Ether; Ethyl Isopropenyl Ether
    • MFCD00048576
    • CH2=C(CH3)OC2H5
    • 2-ethoxy-propene
    • +Expand
    • MFCD00048576
    • FSGHEPDRMHVUCQ-UHFFFAOYSA-N
    • 1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3
    • O(CC)C(C)=C

Computed Properties

  • 86.07320
  • 0
  • 1
  • 2
  • 86.073
  • 6
  • 47.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 9.2A^2

Experimental Properties

  • 1.55650
  • 9.23000
  • 1.388
  • 64.1 ºCat 760 mmHg
  • Colorless liquid
  • 0.766

2-Ethoxypropene Security Information

2-Ethoxypropene Customs Data

  • 2909199090
  • China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Ethoxypropene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006FER-1g
1-Propene, 2-ethoxy-
926-66-9 97%
1g
$52.00
A2B Chem LLC
AC99107-1g
1-Propene, 2-ethoxy-
926-66-9 97%
1g
$25.00 2024-07-18
abcr
AB312447-5 g
2-Ethoxypropene, 95%; .
926-66-9 95%
5g
€114.80 2022-08-31
Chemenu
CM112194-500g
2-ethoxyprop-1-ene
926-66-9 95%
500g
$*** 2023-05-29
Oakwood
471668-1g
2-Ethoxyprop-1-ene, stabilized over potassium carbonate
926-66-9 97%
1g
$25.00 2024-07-19
TRC
E892640-5g
2-Ethoxypropene
926-66-9
5g
$ 123.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E72110-100g
2-Ethoxypropene
926-66-9 98%
100g
¥1802.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
070378-5g
2-Ethoxy-1-propene
926-66-9 95%
5g
1461CNY
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0757-5ML
2-Ethoxyprop-1-ene
926-66-9 >98.0%(GC)
5ml
¥80.00 2024-04-15

2-Ethoxypropene Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
The thermal decarboxylation of β-alkoxycrotonic acids. A new synthesis of isopropenyl ethers
Le Noble, W. J.; Crean, P. J., Journal of Organic Chemistry, 1962, 27, 3875-8

Synthetic Circuit 2

Reaction Conditions
1.1 160 °C
Reference
Synthesis of 2-ethoxypropene
Cui, Wei; Huang, Wei, Shanghai Huagong, 2004, 29(11), 24-25

Synthetic Circuit 3

Reaction Conditions
1.1 2.0 atm, 140 °C
Reference
Synthesis of 2-alkoxypropenes
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3-ethyl-1-methyl-, phosphate (1:1) Solvents: 1H-Imidazolium, 3-ethyl-1-methyl-, phosphate (1:1) ;  rt → 120 °C; 1 atm, 120 °C
Reference
Preparation method for 2-alkoxypropene
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 0.25 MPa, 300 °C
Reference
Preparation method of 2-alkoxypropene in presence of modified Y-type molecular sieve catalyst and alkaline carrier
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Benzoic acid ,  Phthalic anhydride ,  1,2-Dimethoxyethane ,  Pyridine ;  125 - 135 °C
1.2 15 min, 125 - 135 °C
Reference
Preparation of 2-alkoxypropene from 2,2-dialkoxypropane
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Quinoline ,  p-Toluenesulfonic acid
Reference
Polyene compounds. VIII. Reactions of some acetals with unsaturated esters
Mikhailov, B. M.; Povaroy, L. S., Zhurnal Obshchei Khimii, 1959, 29, 2079-83

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid
Reference
Preparation of 2-ethoxypropene by liquid phase pyrolysis of 2,2-Diethoxypropane
Dai, Liyan; Chen, Yingqi, Zhongguo Yiyao Gongye Zazhi, 2001, 32(5), 229-230

Synthetic Circuit 9

Reaction Conditions
1.1 rt → 170 °C; 1.12 h, 170 °C
Reference
Process for preparing ethoxy propene
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Sodium hydroxide ;  1.2 h, 135 - 150 °C
Reference
Green preparation of 2-ethoxypropene
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 10 h, 15 °C
1.2 Catalysts: Ammonium chloride ;  reflux
Reference
Green synthesis technology of 2-ethoxypropene
Li, Xiaobao; Qian, Bingrong; Ye, Judi, Jingxi Huagong Zhongjianti, 2007, 37(6), 28-30

Synthetic Circuit 12

Reaction Conditions
Reference
Bis(cyclopentadienyl)dimethyltitanium
Petasis, Nicos A.; Morshed, M. Monzur; Ahmad, M. Syarhabil; Hossain, M. Mahmun; Trippier, Paul C., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-13

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1-Butyl-3-methylimidazolium chloride ;  4 h, 130 °C
Reference
Ionic liquids as catalytic green solvents for cracking reactions
Wang, Yong; Li, Haoran; Wang, Congmin; Jiang, Hui, Chemical Communications (Cambridge, 2004, (17), 1938-1939

Synthetic Circuit 14

Reaction Conditions
Reference
A convenient and stereoselective synthesis of (3Z,5Z)-5-fluorotetradecadien-1-yl acetate, a fluorinated analog of the sex pheromone of the carpenterworm Prionoxistus robiniae (Peck)
Alcazar, A.; Camps, F.; Coll, J.; Fabrias, G.; Guerrero, A., Synthetic Communications, 1985, 15(9), 819-27

Synthetic Circuit 15

Reaction Conditions
Reference
Method for preparation of 2-ethoxypropene via pyrolysis
, China, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of saccharide derivatives of quinazolines as protein tyrosine kinase inhibitors
, China, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Method for preparation of unsaturated ketones
, Germany, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
17O NMR spectra of vinyl ethers
Taskinen, Esko; Hellman, Jaakko, Magnetic Resonance in Chemistry, 1994, 32(6), 353-7

Synthetic Circuit 19

Reaction Conditions
Reference
A catalyst for the manufacture of methyl and ethyl isopropenyl ether
, German Democratic Republic, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
A catalyst for the manufacture of methyl and ethyl isopropenyl ethers
, German Democratic Republic, , ,

2-Ethoxypropene Raw materials

2-Ethoxypropene Preparation Products

2-Ethoxypropene Suppliers

Jiangsu Raien Environmental Protection Technology Co., Ltd
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(CAS:926-66-9)
FEI XIAO JIE
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3485543679@qq.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:926-66-9)
WANG TING TING
13862111431
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https://senfeida.en.made-in-china.com/
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:926-66-9)
TANG SI LEI
15026964105
2881489226@qq.com
HU BEI NUO NA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:926-66-9)
SHAO JING LI
17386138556
service@nornachem.com

2-Ethoxypropene Related Literature

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